5-(Chloromethyl)-4-phenyl-1,3-dioxane
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Overview
Description
5-(Chloromethyl)-4-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a chloromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-phenyl-1,3-dioxane typically involves the reaction of 4-phenyl-1,3-dioxane with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processing to ensure high yield and purity. This method allows for better control of reaction parameters, leading to more efficient production. The use of high fructose corn syrup as a feedstock has also been explored to produce chloromethyl derivatives in a more sustainable manner .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted dioxanes, aldehydes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-phenyl-1,3-dioxane involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl group provides additional stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-(Chloromethyl)furfural
Uniqueness
5-(Chloromethyl)-4-phenyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of both a chloromethyl group and a phenyl group makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-(chloromethyl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
OTWWFWVWMCYJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OCO1)C2=CC=CC=C2)CCl |
Origin of Product |
United States |
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